Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate
Brand Name: Vulcanchem
CAS No.: 1858255-81-8
VCID: VC2964258
InChI: InChI=1S/C14H11ClN4O5/c1-24-13(20)8-2-5-12(16-7-8)18-14(21)17-9-3-4-10(15)11(6-9)19(22)23/h2-7H,1H3,(H2,16,17,18,21)
SMILES: COC(=O)C1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Molecular Formula: C14H11ClN4O5
Molecular Weight: 350.71 g/mol

Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate

CAS No.: 1858255-81-8

Cat. No.: VC2964258

Molecular Formula: C14H11ClN4O5

Molecular Weight: 350.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate - 1858255-81-8

Specification

CAS No. 1858255-81-8
Molecular Formula C14H11ClN4O5
Molecular Weight 350.71 g/mol
IUPAC Name methyl 6-[(4-chloro-3-nitrophenyl)carbamoylamino]pyridine-3-carboxylate
Standard InChI InChI=1S/C14H11ClN4O5/c1-24-13(20)8-2-5-12(16-7-8)18-14(21)17-9-3-4-10(15)11(6-9)19(22)23/h2-7H,1H3,(H2,16,17,18,21)
Standard InChI Key DHNJPOUSJWWGEF-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Canonical SMILES COC(=O)C1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Introduction

Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate is a complex organic compound with significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C14H11ClN4O5, and it has a molecular weight of 350.71 g/mol . This compound features a pyridine ring substituted with a carbamoylamino group linked to a nitrophenyl moiety, suggesting potential interactions with biological targets.

Synthesis and Characterization

The synthesis of Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate typically involves multi-step organic reactions:

  • Nitration: Formation of the nitro group through nitration of the corresponding aniline derivative.

  • Carbamoylation: Introduction of the carbamoyl group using isocyanates.

  • Esterification: Final methyl ester formation through reaction with methanol under acidic conditions.

Characterization methods include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.

Synthetic Steps

StepReagentsConditionsYield
1Methyl nicotinate + 4-chloro-3-nitroanilineSolvent A, reflux85%
2Intermediate + Acetic anhydrideRoom temp, stirring75%
3Final product isolationEthanol precipitation90%

Biological Activity and Research Applications

Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate is of considerable interest in medicinal chemistry due to its potential interactions with enzymes and receptors involved in various biochemical pathways. The nitrophenyl group may facilitate electron transfer reactions, enhancing the compound's reactivity towards biological macromolecules.

Potential Biological Targets

  • Enzymes: Potential inhibition or modulation of enzymes involved in metabolic pathways.

  • Receptors: Interaction with receptors that could influence signaling pathways.

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